molecular formula C15H15N3O2 B5775545 7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE

7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE

Cat. No.: B5775545
M. Wt: 269.30 g/mol
InChI Key: NEAWDGIAWXCXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 7th position, a morpholino group at the 2nd position, and a carbonitrile group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy, morpholino, and carbonitrile groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process often includes purification steps like recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 6-Methoxy-2-quinolinecarbonitrile
  • 7-Methoxy-2-methylquinoline-3-carboxylic acid
  • 7-Ethylquinoline-3-carboxylic acid

Comparison: Compared to similar compounds, 7-METHOXY-2-MORPHOLINO-3-QUINOLINECARBONITRILE is unique due to the presence of the morpholino group, which enhances its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

7-methoxy-2-morpholin-4-ylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-13-3-2-11-8-12(10-16)15(17-14(11)9-13)18-4-6-20-7-5-18/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWDGIAWXCXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C#N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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